molecular formula C18H15BrN2OS B2427722 N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681166-32-5

N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2427722
CAS No.: 681166-32-5
M. Wt: 387.3
InChI Key: NWOQADPDLSRMFQ-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a tetrahydronaphthalene (tetralin) group via a carboxamide bridge. This specific molecular architecture, which incorporates a bromo-substituent on the benzothiazole ring, is of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structural motifs, namely the fusion of benzothiazole and tetrahydronaphthalene scaffolds, have been investigated for their effects on cellular processes such as the inhibition of pro-inflammatory cytokine production in activated immune cells . The benzothiazole ring system is a privileged structure in drug discovery, known for its ability to interact with a variety of biological targets. The presence of the bromine atom at the 6-position provides a versatile handle for further structural elaboration via cross-coupling reactions, making this compound a valuable chemical intermediate for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block to develop novel probes or as a reference standard in high-throughput screening assays to identify new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c19-14-7-8-15-16(10-14)23-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOQADPDLSRMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the formation of the benzothiazole ring followed by its attachment to the tetrahydronaphthalene moiety. One common method involves the reaction of 2-aminobenzenethiol with brominated naphthalene derivatives under specific conditions to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as iron triflimide and reagents like N-bromosuccinimide (NBS) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Amide Bond Formation

The compound is synthesized via amide bond formation between 6-bromo-1,3-benzothiazol-2-amine and 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This reaction typically involves:

  • Reagents : Tetrahydronaphthalene-2-carboxylic acid derivatives, coupling agents (e.g., EDC, HOBt), or direct condensation under basic conditions.

  • Conditions : Microwave irradiation or reflux in solvents like ethanol or DMF to enhance yield and reduce reaction time .

Table 1: Amide Bond Formation Conditions

Reagents/ConditionsReaction MethodYieldReference
Ethanol, sodium bicarbonateReflux (1–2 hours)Not specified
Microwave irradiationAccelerated synthesisHigher yield

Hydrolysis Reactions

The amide bond can undergo hydrolysis under acidic or basic conditions, breaking into the corresponding carboxylic acid and amine components:

  • Acidic Hydrolysis :

    • Reagents : HCl or H₂SO₄.

    • Conditions : Elevated temperatures (e.g., reflux).

    • Products : 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and 6-bromo-1,3-benzothiazol-2-amine.

  • Basic Hydrolysis :

    • Reagents : NaOH or KOH.

    • Conditions : Aqueous alkaline solution, heat.

    • Products : Same as acidic hydrolysis.

Substitution Reactions at the Bromine Position

The bromine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reagents : Nucleophiles (e.g., amines, hydroxide ions).

  • Conditions : High temperatures, polar aprotic solvents (e.g., DMF).

  • Mechanism : The bromine acts as a leaving group, replaced by the nucleophile.

Table 2: Substitution Reactions

Reaction TypeNucleophileConditionsProductReference
AminationAmine (R–NH₂)DMF, heatN-substituted benzothiazole
HydrolysisHydroxide (OH⁻)Basic aqueous solutionPhenolic derivative

Oxidation/Reduction

The tetrahydronaphthalene ring may undergo oxidation to form aromatic naphthalene derivatives:

  • Reagents : Chromium trioxide (CrO₃), KMnO₄.

  • Conditions : Acidic or neutral aqueous solutions, heat.

  • Product : 2-carboxy-naphthalene derivatives.

Functional Group Transformations

  • Carboxamide Reduction : The amide group can be reduced to a primary amine using reagents like LiAlH₄.

  • Benzothiazole Ring Modifications : The thiazole ring may undergo ring-opening reactions or electrophilic substitution under harsh conditions.

Biological Interactions

While not a chemical reaction, the compound’s biological activity (e.g., inhibition of Mycobacterium tuberculosis DprE1 enzyme) involves enzyme-ligand interactions. This highlights its potential for functional studies in medicinal chemistry.

Key Observations

  • Synthesis Efficiency : Microwave-assisted methods improve reaction rates and yields compared to traditional reflux.

  • Structural Stability : The bromine substituent and amide bond confer stability, though hydrolysis remains a viable pathway for degradation.

  • Versatility : The compound serves as a scaffold for further derivatization via substitution or functional group transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit promising anticancer properties. Specifically, N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown potential in inhibiting cancer cell proliferation.

  • Mechanism of Action : Similar compounds have been found to interact with various cellular signaling pathways that regulate cell growth and apoptosis. For instance, studies on benzothiazole derivatives demonstrated their ability to inhibit key enzymes involved in cancer progression.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, crucial mediators in the inflammatory response.

  • Research Findings : In vivo studies have shown that derivatives of benzothiazole can significantly reduce edema in animal models. Docking studies suggest effective binding to COX enzymes' active sites, which may block their activity and reduce inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.

Modification Effect on Activity
Substitution at the benzothiazole ringSignificantly affects potency
Presence of tetrahydronaphthalene moietyEnhances solubility and bioavailability

Anticancer Efficacy

A study focused on a series of benzothiazole derivatives demonstrated that modifications at the N-position enhanced their anticancer activity against various cell lines, including breast and lung cancers. The incorporation of a tetrahydronaphthalene structure was found to improve the overall efficacy of these compounds.

Inhibition of Inflammatory Pathways

In another study examining the anti-inflammatory potential of related compounds, researchers found that certain derivatives exhibited significant reductions in inflammatory markers in animal models. This supports the hypothesis that this compound may act through similar mechanisms.

Data Summary

Activity Type Observed Effect References
AnticancerInhibition of cell growth
Anti-inflammatoryReduction in edema
Enzyme InhibitionCOX inhibition

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its combination of a benzothiazole ring with a tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its antioxidant and cytotoxic properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the formation of the benzothiazole moiety followed by the introduction of the tetrahydronaphthalene carboxamide. The characterization of the compound is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure.

Antioxidant Activity

Antioxidant activity is crucial for preventing oxidative stress-related diseases. The antioxidant potential of this compound has been assessed using various in vitro assays.

Assay Method EC50 Values (µg/ml)
DPPH22.45
ABTS22.05
FRAPNot specified

The compound exhibited significant antioxidant activity with low EC50 values in both DPPH and ABTS assays, indicating its effectiveness in scavenging free radicals .

Cytotoxic Activity

Cytotoxicity studies are essential for evaluating the potential of compounds as therapeutic agents. The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay.

Cell Line IC50 Values (µg/ml)
NIH 3T323.58
MCF-725.12
MDA-MB-231Not specified

The results indicated that the compound has notable cytotoxic effects on mouse embryonic fibroblasts and breast cancer cell lines .

Case Studies

Several studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry. For instance:

  • Study on Pyrazole Derivatives : Research demonstrated that pyrazole derivatives containing bromine substituents showed enhanced cytotoxicity against cancer cell lines. This suggests that this compound may share similar mechanisms due to its structural components .
  • Antitumor Activity : A related study reported that compounds with similar structural motifs exhibited significant antitumor activity by inhibiting key signaling pathways involved in cancer progression .

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